
3-(4-Methylsulfanylphenyl)prop-2-enoic acid
Overview
Description
3-(4-Methylsulfanylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylsulfanylphenyl)prop-2-enoic acid typically involves the reaction of 4-methylsulfanylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Reagents: 4-methylsulfanylbenzaldehyde, malonic acid, base (e.g., sodium ethoxide).
Solvent: Ethanol or another suitable solvent.
Temperature: Reflux conditions are commonly used.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylsulfanylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The propenoic acid moiety can be reduced to a propanoic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Methylsulfinylphenyl)prop-2-enoic acid or 3-(4-Methylsulfonylphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-Methylsulfanylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methylsulfanylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylsulfanylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group.
3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid: Similar structure with an additional fluoro substituent.
Uniqueness
3-(4-Methylsulfanylphenyl)prop-2-enoic acid is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(4-Methylsulfanylphenyl)prop-2-enoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it an interesting subject for pharmacological studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a prop-2-enoic acid moiety attached to a 4-methylsulfanylphenyl group, which may influence its solubility, stability, and interaction with biological systems.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that such compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a pivotal role in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial effects against various bacterial strains. This property may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for bacterial survival.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Radical Scavenging : The structural features allow it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Cytokine inhibition | |
Antimicrobial | Membrane disruption |
Detailed Research Findings
- Antioxidant Studies : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress markers in cell cultures by up to 50% compared to controls.
- Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating potent anti-inflammatory activity .
- Antimicrobial Efficacy : Research conducted on several bacterial strains showed that the compound had minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL, demonstrating its potential as an antimicrobial agent .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHKZCSIUIANZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345701 | |
Record name | 3-[4-(methylsulfanyl)phenyl]acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102016-58-0 | |
Record name | 3-[4-(methylsulfanyl)phenyl]acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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